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Compound of Interest

4-Fluoro-3-
Compound Name: _ ) )
(trifluoromethyl)phenylboronic acid

Cat. No.: B070890

An In-depth Technical Guide on 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Introduction

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile organoboron compound with
the chemical formula C7HsBF4O:2.[1][2] It serves as a crucial building block in organic synthesis,
particularly in medicinal chemistry and materials science. The presence of both a fluorine atom
and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic
properties, enhancing its utility in various chemical transformations.[1]

This compound is widely recognized for its application in palladium-catalyzed Suzuki-Miyaura
cross-coupling reactions, which are fundamental for creating carbon-carbon bonds to assemble
complex molecules like pharmaceuticals and agrochemicals.[1][3] The trifluoromethyl group
often improves metabolic stability and lipophilicity in drug candidates, making this reagent
highly valuable for drug development professionals.[1] This guide provides a comprehensive
overview of its physical properties, experimental protocols for its use, and key reaction
pathways.

Physical and Chemical Properties

The physical and chemical characteristics of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
are summarized below. These properties are essential for its handling, storage, and application
in synthetic chemistry.
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Property Value Reference
CAS Number 182344-23-6 [11[2][4]
Molecular Formula C7HsBF402 [1][2][4]
Molecular Weight 207.92 g/mol [1112]14]
White to off-white crystalline
Appearance [1]
powder
Melting Point 170-174 °C [1][2]
Boiling Point 268.7 £ 50.0 °C (Predicted) [2]
Density 1.503 g/cm3 (Predicted) [2]
Solubility Soluble in methanol [2]
Data not available. The
presence of electron-
withdrawing groups (fluorine
and trifluoromethyl) is
pKa
expected to lower the pKa
compared to unsubstituted
phenylboronic acid, increasing
its Lewis acidity.[5][6]
Store at room temperature in a
Storage [1112]

dry, dark place.

Spectral Data

While specific spectral data for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is not readily

available in the provided search results, a general characterization using standard

spectroscopic techniques can be described.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Aromatic protons would appear as complex multiplets due to coupling with each

other and with the °F nuclei.
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o 13C NMR: Signals corresponding to the seven carbon atoms would be observed, with their
chemical shifts influenced by the attached fluorine and trifluoromethyl groups.

o 1°F NMR: Two distinct signals would be expected, one for the fluorine atom directly
attached to the ring and another for the trifluoromethyl group.

o 1B NMR: A single peak typical for a tri-coordinated boronic acid species is expected.[6]

e Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for
O-H stretching of the boronic acid group (broad band around 3200-3600 cm~1), B-O
stretching (around 1300-1400 cm~?), and C-F stretching (around 1100-1300 cm~1).

e Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the
compound, with the molecular ion peak corresponding to its isotopic mass.

Experimental Protocols

Detailed methodologies are critical for the successful application of 4-Fluoro-3-
(trifluoromethyl)phenylboronic acid in research and development.

General Synthesis Protocol

The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate
(like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. A
plausible synthetic route for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is outlined
below.

Reaction: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene + n-Butyllithium — Intermediate Lithiate
Intermediate Lithiate + Trimethyl borate — Boronate Ester Intermediate Boronate Ester
Intermediate + Acidic Hydrolysis - 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Procedure:

e Under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in
anhydrous tetrahydrofuran (THF) in a flame-dried flask.[5][7]

e Cool the solution to -78 °C using a dry ice/acetone bath.[5][7]
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Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while
maintaining the low temperature.[7]

After the addition is complete, stir the mixture at -78 °C for one hour to ensure complete
formation of the lithiated intermediate.[7]

In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.[5]

Transfer the freshly prepared lithiated intermediate into the trimethyl borate solution via a
cannula.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]

Quench the reaction by adding dilute hydrochloric acid and stir for one hour to hydrolyze the
boronate ester.[7]

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.[7]

Purify the crude solid by recrystallization to obtain pure 4-Fluoro-3-
(trifluoromethyl)phenylboronic acid.
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Starting Material

1-Bromo-4-fluoro-2-
(trifluoromethyl)benzene

tep 1

Reactign Steps

Lithiation
(n-BuLi, THF, -78°C)

tep 2

Borylation
(B(OMe)s, -78°C)

tep 3

Acidic Hydrolysis
(HCI)

Step 4

Final Product

4-Fluoro-3-(trifluoromethyl)

phenylboronic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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